4,5,5,5-四氟-4-(三氟甲基)戊醇

货号 B1297591

CAS 编号:

29819-73-6

分子量: 228.11 g/mol

InChI 键: NMPABPRKIBGSGW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

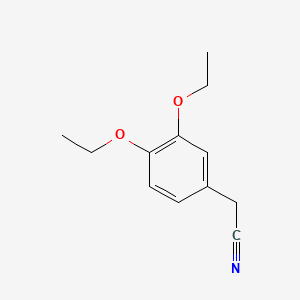

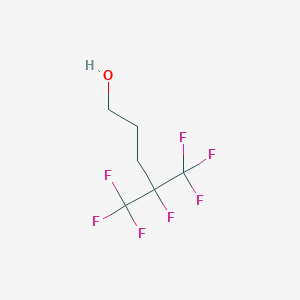

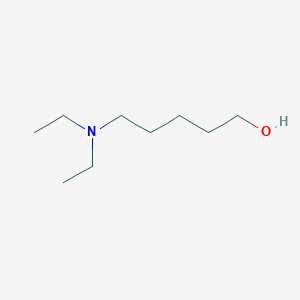

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is a chemical compound with the molecular formula C6H7F7O . It is a specialty product used in proteomics research applications .

Molecular Structure Analysis

The molecular structure of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol can be represented by the canonical SMILES notation:C(CC(C(F)(F)F)(C(F)(F)F)F)CO . The exact mass of the molecule is 228.03851198 g/mol . Physical And Chemical Properties Analysis

The molecular weight of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is 228.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 3 . The topological polar surface area is 20.2 Ų .科学研究应用

糠醛加氢的最新进展

- 高价值化学品的合成:研究探索了糠醛及其衍生物催化加氢成 1,2-戊二醇 (1,2-PeD) 和 1,5-戊二醇 (1,5-PeD),它们是用于各种应用的高价值精细化学品。用于此过程的催化剂的设计和应用已得到广泛研究,重点关注反应机理、协同催化和催化剂酸度的影响 (Tan et al., 2021)。

戊烷-1,5-二醇的皮肤科应用

- 局部药物产品:戊烷-1,5-二醇在皮肤科中的应用,特别是在局部药物产品中的应用已与其他脂肪族二醇进行了比较。发现它比其他几种二醇更安全、更有效,在提高药物递送效力、抗菌谱和毒性方面提供益处。其低成本和良好的特性使其成为药物制剂的有吸引力的选择 (Sundberg & Faergemann, 2008)。

多氟烷基化学物质的微生物降解

- 氟化合物的环境归宿:研究调查了多氟烷基化学物质的微生物降解,重点介绍了这些化合物的环境归宿。降解会导致全氟烷基羧酸 (PFCAs) 和磺酸 (PFSAs) 的形成,它们在环境中具有持久性。了解生物降解途径对于评估此类化学物质的环境影响和归宿至关重要 (Liu & Avendaño, 2013)。

水性介质中的氟烷基化

- 绿色化学方法:在水性介质中氟烷基化方法的开发代表了绿色化学的进步,旨在实现环境友好的合成工艺。此类方法允许在温和且环保的条件下将氟化基团掺入分子中,突出了催化体系和新试剂对于成功反应的重要性 (Song et al., 2018)。

作用机制

属性

IUPAC Name |

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPABPRKIBGSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337443 | |

| Record name | 3-(Perfluoroisopropyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29819-73-6 | |

| Record name | 3-(Perfluoroisopropyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

In accordance with scheme (9) above, a 500 mL two neck round bottom flask can be equipped with a thermocouple, agitator, and heating mantle. About 212.1 g (0.599 mole) 4,5,5,5-tetrafluoro-4(trifluoromethyl)-2-iodopentan-1-ol (212.1 g, 0.599 mole) can be added to the flask and heated to about 60° C. to 70° C. From a 100 mL pressure equalized addition funnel, about 196.4 g (0.675 mole) tributyltin hydride can be added drop-wise over a 4 hour period followed by 2 hours of continued heating and stirring. The RF-intermediate 4,5,5,5-tetrafluoro-4(trifluoromethyl)pentan-1-ol, can be obtained through vacuum distillation and verified by gas chromatography/mass spectrometry (m/z 228 (M+), 211 (M+-OH), 159 (M+-CF3)).

Quantity

212.1 g

Type

reactant

Reaction Step One

[Compound]

Name

two

Quantity

500 mL

Type

solvent

Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)